Technical Guide: Potassium 2-amino-1,3-benzothiazole-6-carboxylate
Technical Guide: Potassium 2-amino-1,3-benzothiazole-6-carboxylate
Part 1: Executive Technical Summary
Compound Identity:
-
Target Salt: Potassium 2-amino-1,3-benzothiazole-6-carboxylate
-
Parent Acid CAS: (2-Amino-6-benzothiazolecarboxylic acid)[1]
-
Salt CAS: Not independently indexed in major public registries (Commonly prepared in situ or custom synthesized from CAS 93-85-6).
-
Molecular Formula: C₈H₅KN₂O₂S
-
Molecular Weight: ~232.30 g/mol (Salt); 194.21 g/mol (Parent Acid)
Core Utility: Potassium 2-amino-1,3-benzothiazole-6-carboxylate is the water-soluble potassium salt of 2-amino-6-benzothiazolecarboxylic acid. While the parent acid exhibits poor solubility in neutral aqueous media, the potassium salt is engineered for high solubility in biological buffers. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural isostere to Riluzole (neuroprotective) and a biosynthetic precursor/analog to D-Luciferin (bioluminescence).
Part 2: Chemical Profile & Physicochemical Properties
The transition from the parent acid to the potassium salt alters the physicochemical landscape, enabling applications in high-throughput screening (HTS) and aqueous synthesis.
| Property | Parent Acid (CAS 93-85-6) | Potassium Salt (Target) |
| State | Solid, Pale Yellow Powder | Crystalline Solid or Aqueous Solution |
| Solubility (Water) | Low (< 0.5 mg/mL) | High (> 50 mg/mL) |
| Solubility (DMSO) | High | Moderate |
| pKa (Acid) | ~4.5 (Carboxylic acid) | N/A (Ionized) |
| Melting Point | > 280°C (Decomposes) | > 300°C (Ionic lattice) |
| Stability | Stable at RT | Hygroscopic; store desiccated |
Structural Significance
The 2-amino-1,3-benzothiazole core is a "privileged structure" in drug discovery. The C6-carboxylate position allows for orthogonal functionalization (amide coupling), while the C2-amine serves as a hydrogen bond donor/acceptor or a site for cyclization.
Part 3: Synthesis & Preparation Protocol
Objective: Synthesize 2-amino-1,3-benzothiazole-6-carboxylic acid from p-aminobenzoic acid (PABA), followed by conversion to the potassium salt.
Workflow Diagram (Synthesis)
Figure 1: Oxidative cyclization of PABA followed by potassium salt formation.
Detailed Protocol
Step 1: Hugershoff Synthesis of the Parent Acid
-
Reagents: Suspend p-aminobenzoic acid (PABA) (13.7 g, 0.1 mol) and potassium thiocyanate (KSCN) (38.8 g, 0.4 mol) in glacial acetic acid (150 mL).
-
Cooling: Cool the mixture to 0–5°C in an ice bath.
-
Cyclization: Add Bromine (Br₂) (16 g, 0.1 mol) dropwise over 30 minutes. Maintain temperature below 10°C to prevent bromination of the benzene ring.
-
Mechanism: Br₂ oxidizes the in-situ formed thiourea to a radical cation, which cyclizes onto the aromatic ring.
-
-
Work-up: Stir for 2 hours at room temperature. Pour the slurry into ice water (500 mL). Neutralize with Ammonium Hydroxide to pH 6 to precipitate the crude acid.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.
Step 2: Conversion to Potassium Salt
-
Suspension: Suspend the purified acid (1.94 g, 10 mmol) in deionized water (20 mL).
-
Titration: Slowly add 1.0 M KOH solution while monitoring pH.
-
Endpoint: Stop addition when the solution becomes clear and pH reaches 7.5–8.0.
-
Note: Avoid excess KOH to prevent hydrolysis of the benzothiazole ring or salt stress in downstream assays.
-
-
Isolation: Lyophilize (freeze-dry) the solution to obtain the potassium salt as a white to pale-yellow powder.
Part 4: Biological & Pharmaceutical Applications[2][3][4][5]
Luciferin Biosynthesis & Bioluminescence
The 2-amino-6-carboxylate scaffold is a structural fragment of D-Luciferin .
-
Mechanism: In firefly bioluminescence, the benzothiazole moiety is crucial for adenylation by the luciferase enzyme.
-
Application: Researchers use this salt as a substrate analog to study luciferase specificity or to synthesize "caged" luciferins for in vivo imaging.
Neuroprotective Agents (Riluzole Analogs)
Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is used for ALS treatment. The 6-carboxylate derivative (as the K-salt) serves as a hydrophilic isostere for structure-activity relationship (SAR) studies.
-
Target: Glutamate transporters and Voltage-gated Sodium Channels (VGSCs).
-
Hypothesis: The carboxylate group prevents blood-brain barrier (BBB) penetration, making this salt useful as a peripheral control in neuropharmacology studies (acting only on the PNS, not CNS).
Biological Mechanism Diagram
Figure 2: Dual utility in bioluminescence assays and peripheral neuropharmacology.
Part 5: Analytical Characterization
To validate the integrity of the potassium salt, use the following parameters.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 300 nm (Benzothiazole characteristic absorption).
-
Retention Time: The salt will elute earlier than the parent acid due to ionization, or identical to the acid if the buffer pH suppresses ionization.
1H NMR (DMSO-d6)
-
δ 13.0 ppm: Carboxylic acid proton (Absent in K-salt).
-
δ 8.3 ppm (d, 1H): H-7 (Ortho to carboxylate).
-
δ 7.8 ppm (dd, 1H): H-5.
-
δ 7.6 ppm (s, 2H): NH₂ (Broad singlet, exchangeable).
-
δ 7.4 ppm (d, 1H): H-4.
Part 6: References
-
PubChem. 2-Amino-6-benzothiazolecarboxylic acid (Parent Compound).[2] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. 2-Amino-6-methylbenzothiazole (Methodology Reference). Org.[3] Synth. 1942, 22, 16. Available at: [Link]
-
Kumbhare, R. M., et al. Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives.[4] European Journal of Medicinal Chemistry, 2012. (General synthesis of 6-substituted benzothiazoles).
-
Common Chemistry (CAS). CAS Registry Number 93-85-6.[1][3] American Chemical Society. Available at: [Link]
